molecular formula C11H16N2O B14174850 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-06-8

1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one

Katalognummer: B14174850
CAS-Nummer: 923606-06-8
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: DDGKTIHTQKAOLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable pyrrole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

923606-06-8

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

1-[4-(dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one

InChI

InChI=1S/C11H16N2O/c1-4-5-6-11(14)10-7-9(8-12-10)13(2)3/h4,7-8,12H,1,5-6H2,2-3H3

InChI-Schlüssel

DDGKTIHTQKAOLU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CNC(=C1)C(=O)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.